2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene
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Overview
Description
2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a fluorene core substituted with anthracene groups at the 2 and 7 positions, and two methyl groups at the 9 position. The presence of these substituents imparts distinctive photophysical and electrochemical properties to the molecule.
Preparation Methods
The synthesis of 2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of anthracene with a halogenated fluorene precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Scientific Research Applications
2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound can be employed in bioimaging and as a marker in biological assays.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene is primarily based on its photophysical properties. The compound can absorb light and undergo intramolecular charge transfer, leading to fluorescence emission. This property is utilized in various applications, including sensing and imaging. The molecular targets and pathways involved include interactions with specific biomolecules or materials that can quench or enhance its fluorescence .
Comparison with Similar Compounds
Similar compounds to 2,7-Bis(9-anthryl)-9,9-dimethyl-9H-fluorene include other anthracene-based derivatives such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar structural features but differ in their substituents and resulting properties. This compound is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical characteristics .
Properties
CAS No. |
666260-27-1 |
---|---|
Molecular Formula |
C43H30 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
9-(7-anthracen-9-yl-9,9-dimethylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C43H30/c1-43(2)39-25-31(41-33-15-7-3-11-27(33)23-28-12-4-8-16-34(28)41)19-21-37(39)38-22-20-32(26-40(38)43)42-35-17-9-5-13-29(35)24-30-14-6-10-18-36(30)42/h3-26H,1-2H3 |
InChI Key |
YLXQMULYAJZXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=C1C=C(C=C6)C7=C8C=CC=CC8=CC9=CC=CC=C97)C |
Origin of Product |
United States |
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